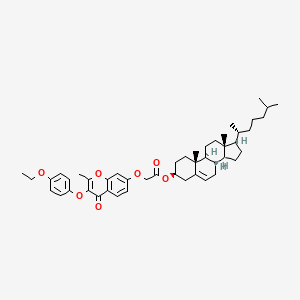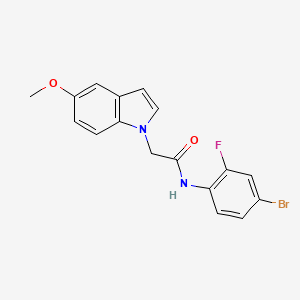![molecular formula C21H20N2O4 B11146076 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11146076.png)
5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a chromenone core, a pyrazole ring, and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a β-diketone.
Hydroxylation and Methylation: Hydroxyl groups are introduced through selective hydroxylation reactions, and methyl groups are added via methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its antioxidant properties. The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals, which is beneficial in reducing oxidative stress in biological systems.
Medicine
In medicine, research focuses on the compound’s anti-inflammatory and anticancer activities. Studies have shown that it can inhibit the growth of certain cancer cells and reduce inflammation by modulating specific signaling pathways.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one involves several molecular targets and pathways:
Antioxidant Activity: The compound neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, through the modulation of NF-κB signaling.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer activity.
Luteolin: A flavonoid with both antioxidant and anti-inflammatory effects.
Uniqueness
What sets 5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one apart is its unique combination of a chromenone core and a pyrazole ring, which is not commonly found in other flavonoids
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-hydroxy-6-[5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C21H20N2O4/c1-10-8-17-19(11(2)12(3)21(26)27-17)20(25)18(10)16-9-15(22-23-16)13-4-6-14(24)7-5-13/h4-8,15,22,24-25H,9H2,1-3H3 |
InChI Key |
JFMYBNIKKRNSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11145994.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11145997.png)
![7-Chloro-1-(3-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146002.png)
![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11146008.png)
![4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11146014.png)
![2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one](/img/structure/B11146016.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11146042.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine](/img/structure/B11146053.png)

![Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11146062.png)
![ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B11146065.png)

![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11146071.png)
![2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11146074.png)
